Purity Comparison: Fmoc-L-Aph(D-Hor)-OH vs. Fmoc-L-Aph(L-Hor)-OH (CAS 1253282-31-3)
While often grouped together as 'Aph(Hor)-OH' derivatives, the commercially available purities of Fmoc-L-Aph(D-Hor)-OH and its L-Hor diastereomer (Fmoc-L-Aph(L-Hor)-OH) differ. The target compound, Fmoc-L-Aph(D-Hor)-OH, is offered with a certified purity of ≥ 96% (HPLC) by ChemImpex . In contrast, Fmoc-L-Aph(L-Hor)-OH (CAS 1253282-31-3) is consistently offered at a higher purity specification of ≥ 98% (HPLC) from the same vendor and others . This 2% difference in purity specification is a critical procurement parameter, as lower-purity building blocks in SPPS directly correlate with lower crude peptide purities and increased purification burden [1].
| Evidence Dimension | HPLC Purity Specification |
|---|---|
| Target Compound Data | ≥ 96% (HPLC) |
| Comparator Or Baseline | Fmoc-L-Aph(L-Hor)-OH (CAS 1253282-31-3) is ≥ 98% (HPLC) from ChemImpex; other vendors also list ≥98% |
| Quantified Difference | The target compound's purity specification is at least 2 percentage points lower than that of its L-Hor diastereomer. |
| Conditions | HPLC analysis; vendor-specified purity. |
Why This Matters
Procurement decisions must weigh this lower purity specification against the essential stereochemical requirement; using the D-Hor isomer is mandatory for target structure, but the lower purity necessitates more rigorous in-house quality control or acceptance of potentially lower synthetic yields.
- [1] EP3935072A1 - Process for the preparation of degarelix. Google Patents. View Source
